molecular formula C7H18Cl2N2 B1484913 (1,2-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride CAS No. 2098115-51-4

(1,2-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride

Cat. No. B1484913
CAS RN: 2098115-51-4
M. Wt: 201.13 g/mol
InChI Key: OYAMFQJQFPBNEL-UHFFFAOYSA-N
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Description

“(1,2-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride” is a chemical compound with the empirical formula C7H18Cl2N2 . It is also known as DMMDA. It is a stable and high-purity organic compound.


Molecular Structure Analysis

The molecular weight of “(1,2-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride” is 201.13 g/mol. The SMILES string representation of the molecule is NCC1N(C)CCC1.[H]Cl.[H]Cl .


Physical And Chemical Properties Analysis

“(1,2-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride” is a solid . It has a molecular weight of 201.13 g/mol. The InChI key for this compound is IJGRIKWUFZJOEJ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds: Research involves synthesizing and characterizing novel compounds for potential applications in medicinal chemistry, materials science, and catalysis. For example, novel Schiff bases have been synthesized and evaluated for anticonvulsant activity, highlighting the role of synthetic chemistry in developing therapeutic agents (Pandey & Srivastava, 2011).

Catalysis and Chemical Reactions

  • Catalytic Applications: Research into the catalytic properties of metal complexes, including palladium(II) and platinum(II) complexes, based on pyrrole Schiff bases for applications in organic synthesis and potentially in the development of anticancer agents (Mbugua et al., 2020).

Medicinal Chemistry

  • Development of Biased Agonists: The design of novel aryloxyethyl derivatives of methanamines as biased agonists for serotonin receptors, demonstrating the importance of structural modification in drug design to achieve specific pharmacological profiles (Sniecikowska et al., 2019).

Materials Science

  • Electro-Optic Materials: Investigation into the synthesis and layer-by-layer assembly of pyrrole-based donor-acceptor chromophores for application in electro-optic materials, illustrating the intersection of organic synthesis and materials science to create functional materials (Facchetti et al., 2003).

Safety and Hazards

This compound has been classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . The safety information pictograms indicate a warning (GHS07) .

properties

IUPAC Name

(1,2-dimethylpyrrolidin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-7(6-8)4-3-5-9(7)2;;/h3-6,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAMFQJQFPBNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride
Reactant of Route 2
(1,2-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride
Reactant of Route 3
(1,2-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride
Reactant of Route 4
(1,2-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride
Reactant of Route 5
(1,2-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride
Reactant of Route 6
(1,2-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride

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